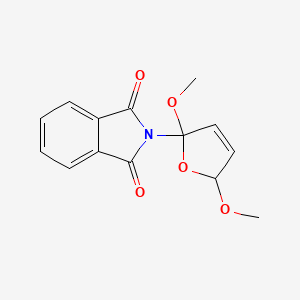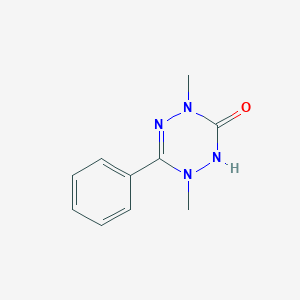
(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene is an organic compound that features a benzene ring substituted with a cyclopropyl group, which in turn is substituted with butyl, fluoro, and methyl groups. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electron system in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-2-fluoro-1-methylcyclopropyl)benzene typically involves multiple steps, starting with the preparation of the cyclopropyl ring. One common method is the cyclopropanation of an alkene using a carbene precursor. The resulting cyclopropane can then be functionalized with butyl, fluoro, and methyl groups through various substitution reactions.
Cyclopropanation: This step involves the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst like copper or rhodium.
Functionalization: The cyclopropyl ring is then functionalized through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives. For instance, nitration using nitric acid and sulfuric acid can introduce a nitro group onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (2-Butyl-2-fluoro-1-methylcyclopropyl)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Comparison with Similar Compounds
Similar Compounds
- (2-Butyl-2-chloro-1-methylcyclopropyl)benzene
- (2-Butyl-2-bromo-1-methylcyclopropyl)benzene
- (2-Butyl-2-iodo-1-methylcyclopropyl)benzene
Uniqueness
(2-Butyl-2-fluoro-1-methylcyclopropyl)benzene is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group increases the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical and agrochemical applications.
Properties
CAS No. |
62569-99-7 |
|---|---|
Molecular Formula |
C14H19F |
Molecular Weight |
206.30 g/mol |
IUPAC Name |
(2-butyl-2-fluoro-1-methylcyclopropyl)benzene |
InChI |
InChI=1S/C14H19F/c1-3-4-10-14(15)11-13(14,2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
YQQIYMOIUIQHAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CC1(C)C2=CC=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate](/img/structure/B14524076.png)

![2-[(2-Amino-6-methylpyridin-3-yl)oxy]-N,N-diethylacetamide](/img/structure/B14524086.png)





![3-Oxa-1-azabicyclo[3.1.0]hexane-2,4-diimine](/img/structure/B14524118.png)


![5-(Bromomethyl)-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14524128.png)


